molecular formula C27H25FN4O3S B11090718 N-(3-benzyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide

N-(3-benzyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide

Cat. No.: B11090718
M. Wt: 504.6 g/mol
InChI Key: SULKSJCCHCZTKM-UHFFFAOYSA-N
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Description

N-(3-benzyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a thioxoimidazolidinone ring, and a fluorobenzamide moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide typically involves multiple steps:

  • Formation of the Thioxoimidazolidinone Ring: : This step often involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring

  • Attachment of the Benzyl Group: : The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazolidinone intermediate.

  • Formation of the Fluorobenzamide Moiety: : This step involves the acylation of the intermediate with a fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

  • Substitution: : The benzyl and fluorobenzamide groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thioxoimidazolidinone rings. It can also be used to investigate the biological activity of fluorobenzamide derivatives.

Medicine

In medicine, N-(3-benzyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-benzyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxoimidazolidinone ring and fluorobenzamide moiety may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzyl)-4-oxo-5-(2-thioxoimidazolidin-1-yl)benzamide
  • N-(phenylethyl)-4-oxo-5-(2-thioxoimidazolidin-1-yl)benzamide
  • N-(3-fluorobenzyl)-4-oxo-5-(2-thioxoimidazolidin-1-yl)benzamide

Uniqueness

Compared to similar compounds, N-(3-benzyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide stands out due to the presence of both the benzyl and fluorobenzamide groups. This unique combination may enhance its binding affinity and specificity for certain biological targets, potentially leading to improved therapeutic efficacy.

Properties

Molecular Formula

C27H25FN4O3S

Molecular Weight

504.6 g/mol

IUPAC Name

N-[3-benzyl-4-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C27H25FN4O3S/c28-22-13-7-12-21(16-22)25(34)30-32-23(17-24(33)29-15-14-19-8-3-1-4-9-19)26(35)31(27(32)36)18-20-10-5-2-6-11-20/h1-13,16,23H,14-15,17-18H2,(H,29,33)(H,30,34)

InChI Key

SULKSJCCHCZTKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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